molecular formula C18H25ClO B3330652 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride CAS No. 73011-79-7

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride

Cat. No.: B3330652
CAS No.: 73011-79-7
M. Wt: 292.8 g/mol
InChI Key: LDCKYCPBTBCBQF-UHFFFAOYSA-N
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Description

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a cyclohexyl ring, which is further substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride typically involves the reaction of 4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid+SOCl24-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride+SO2+HCl\text{4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid+SOCl2​→4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-((1S,4R)-4-Pentylcyclohexyl)benzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and carboxylic acids are commonly used. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Anhydrides: Formed by reaction with carboxylic acids.

    Alcohols: Formed by reduction of the acyl chloride group.

Scientific Research Applications

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of liquid crystals and polymers with specific properties.

    Pharmaceuticals: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1S,4R)-4-Methylcyclohexyl)benzoyl chloride
  • 4-((1S,4R)-4-Ethylcyclohexyl)benzoyl chloride
  • 4-((1S,4R)-4-Propylcyclohexyl)benzoyl chloride

Uniqueness

4-((1S,4R)-4-Pentylcyclohexyl)benzoyl chloride is unique due to the presence of the pentyl group, which imparts specific steric and electronic properties. This can influence its reactivity and the properties of the resulting derivatives, making it suitable for applications where these specific characteristics are desired.

Properties

IUPAC Name

4-(4-pentylcyclohexyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCKYCPBTBCBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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